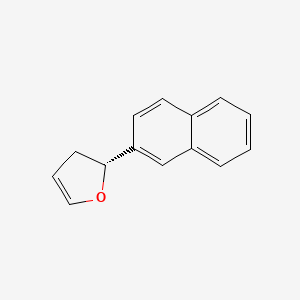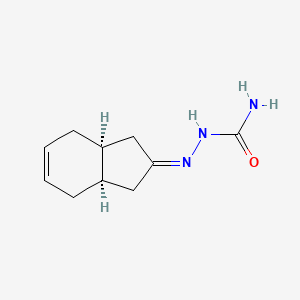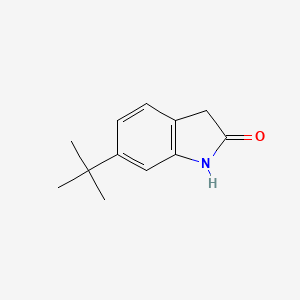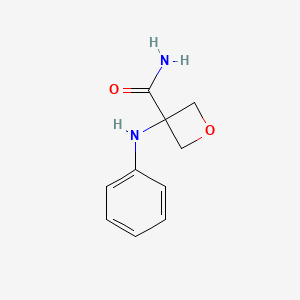
3,7,8-Trimethyl-2,3-dihydro-4H-1-benzopyran-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,7,8-Trimethylchroman-4-one is a derivative of chroman-4-one, a significant structural entity belonging to the class of oxygen-containing heterocycles. This compound is characterized by the presence of three methyl groups at positions 3, 7, and 8 on the chroman-4-one skeleton. Chroman-4-one derivatives are known for their broad spectrum of biological and pharmaceutical activities .
Synthetic Routes and Reaction Conditions:
Pechmann Condensation: One common method for synthesizing chroman-4-one derivatives involves the Pechmann condensation of substituted phenols with cinnamic acid in polyphosphoric acid.
Industrial Production Methods:
- Industrial production methods for chroman-4-one derivatives often involve large-scale Pechmann condensation reactions due to their efficiency and relatively simple reaction conditions .
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Electrophilic reagents like halogens, nitrating agents.
Major Products:
- Oxidized chroman-4-one derivatives.
- Reduced chroman-4-one derivatives.
- Substituted chroman-4-one derivatives with various functional groups .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3,7,8-Trimethylchroman-4-one involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: It can act as an inhibitor of enzymes such as acetylcholinesterase, which is involved in neurotransmission.
Antioxidant Activity: The compound exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress.
Anti-inflammatory Effects: It can modulate inflammatory pathways, reducing the production of pro-inflammatory cytokines.
Comparison with Similar Compounds
Chroman-4-one: The parent compound, lacking the three methyl groups, but exhibiting similar biological activities.
Uniqueness:
Properties
CAS No. |
61995-67-3 |
|---|---|
Molecular Formula |
C12H14O2 |
Molecular Weight |
190.24 g/mol |
IUPAC Name |
3,7,8-trimethyl-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C12H14O2/c1-7-4-5-10-11(13)8(2)6-14-12(10)9(7)3/h4-5,8H,6H2,1-3H3 |
InChI Key |
HJOWNHGHMZHPMH-UHFFFAOYSA-N |
Canonical SMILES |
CC1COC2=C(C1=O)C=CC(=C2C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[1-(1-Phenylethyl)azetidin-3-yl]methanol](/img/structure/B11904402.png)
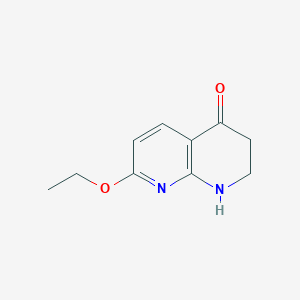
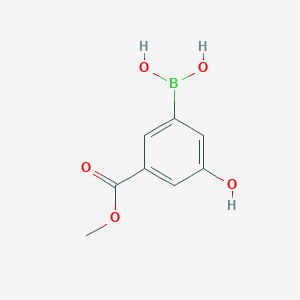

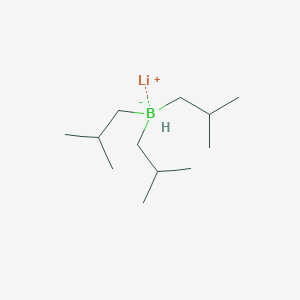

![3-Isobutyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B11904449.png)
